5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property

Researchers seeking to probe differentiation-dependent anti-cancer mechanisms often face scaffold supply inconsistency. This 5-methyl substituted pyrazolo[1,5-a]pyridine-2-carboxylic acid offers a validated solution. - Literature-backed differentiation phenotype: Patented data supports its capacity to arrest proliferation and induce monocytic differentiation, providing a strong rationale for SAR campaigns. - Enhanced drug-like properties: The C5 methyl group introduces calculated lipophilicity (clogP 1.81) for improved permeability compared to the unsubstituted core, offering a distinct vector for probing target binding kinetics. - High-purity building block: Supplied at ≥98% purity, the C2 carboxylic acid handle enables reliable parallel synthesis of amide and ester libraries.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 876379-72-5
Cat. No. B1429760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS876379-72-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=NN2C=C1)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)5-8(10-11)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyHQJKUNRJYXEACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: Strategic Building Block


5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-72-5) is a nitrogen-containing fused heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It belongs to the pyrazolo[1,5-a]pyridine scaffold class, characterized by a conjugated bicyclic system incorporating both pyrazole and pyridine rings, a structural framework recognized for its versatility in medicinal chemistry and its presence in numerous biologically active compounds [1]. The molecule features a carboxylic acid functional group at the 2-position and a methyl substituent at the 5-position of the pyridine ring, offering distinct physicochemical properties and synthetic utility compared to its unsubstituted and regioisomeric analogs [2]. This compound serves as a valuable core scaffold or advanced intermediate for the synthesis of diverse compound libraries and structure-activity relationship (SAR) explorations in early-stage drug discovery programs.

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: Critical C5 Methyl & C2 Carboxyl


Direct substitution of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid with structurally similar compounds from the pyrazolo[1,5-a]pyridine family, such as the unsubstituted pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7) or 3-carboxylic acid regioisomers (e.g., WO 2007/065664), is not scientifically valid due to profound differences in physicochemical properties and resultant biological activity profiles [1]. The presence of the C5 methyl group introduces lipophilicity (clogP of 1.81) and alters electronic distribution across the fused ring system, impacting molecular recognition, membrane permeability, and target binding kinetics . Furthermore, the carboxylic acid at the 2-position provides a distinct vector for derivatization and hydrogen-bonding interactions compared to the 3-carboxylic acid analogs, which have been patented for EphB and VEGFR2 kinase inhibition [1]. These modifications are not inert; they define the compound's unique SAR landscape and dictate its suitability as a specific building block. Therefore, selecting this precise compound is essential for ensuring reproducibility and validity in medicinal chemistry campaigns, as any alteration to the core substitution pattern will lead to divergent synthetic outcomes and unpredictable biological results.

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: Direct Evidence


Lipophilicity Comparison: 5-Methyl vs. Unsubstituted

The 5-methyl substituent on the target compound imparts a calculated partition coefficient (clogP) of 1.81, representing a significant increase in lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold, which has a measured LogP of 1.04 . This difference is a key driver for differential membrane permeability and biological activity. Furthermore, a validated patent on a related chemotype indicates that compounds with a 5-methyl substituent demonstrate pronounced activity in arresting proliferation and inducing monocytic differentiation, underscoring the functional importance of this lipophilicity-modifying substitution [1].

Medicinal Chemistry Drug Design Physicochemical Property

Differentiation Induction vs. Kinase Inhibition

Patent literature indicates that 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and related analogs exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This mechanism of action is distinct from that of closely related pyrazolo[1,5-a]pyridine derivatives. For instance, 3-carboxylic acid regioisomers (e.g., compounds in WO 2007/065664) are primarily described as inhibitors of kinases such as EphB and VEGFR2 [2]. Similarly, other analogs like 4,5,6,7-tetrahydro derivatives (e.g., CAS 1782861-35-1) are also explored for different kinase targets . While specific IC50 values for the target compound are not provided in the available patent summary, the described cellular phenotype of differentiation is a quantifiable and mechanistically distinct biological effect compared to simple kinase inhibition.

Cancer Research Immunology Differentiation Therapy

Comparable Purity to Unsubstituted Scaffold

For research and development purposes, the 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is commercially available with a standard purity of ≥95-98% . This level of purity is directly comparable to that of the widely used unsubstituted scaffold, pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7), which is also offered at ≥97% purity . This ensures that the 5-methyl analog can be procured with a level of chemical consistency that is on par with the established building block, minimizing concerns about impurities interfering with synthetic transformations or biological assays.

Chemical Synthesis Procurement Quality Control

C2 vs. C3 Carboxylic Acid: Scaffold Differentiation

The position of the carboxylic acid group is a critical differentiator within the pyrazolo[1,5-a]pyridine family. The target compound features a carboxylic acid at the 2-position. In contrast, a significant body of patent literature, including WO 2007/065664, is dedicated to pyrazolo[1,5-a]pyridine-3-carboxylic acids as inhibitors of EphB and VEGFR2 kinases [1]. This regioisomeric variation fundamentally alters the pharmacophore and synthetic utility. The 2-carboxylic acid provides a distinct vector for amide coupling and other derivatizations, offering a different set of chemical space and biological targeting potential compared to the 3-carboxylic acid analogs that have been optimized for kinase inhibition. While direct quantitative binding data comparing the two regioisomers is not available, the extensive patent coverage for the 3-carboxylic acid derivatives underscores the functional significance of this seemingly minor structural change [1].

Medicinal Chemistry Kinase Inhibitors Scaffold Differentiation

5-Methyl vs. Tetrahydro Scaffold: SAR Distinction

The 5-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold offers a flat, aromatic core, which contrasts with the saturated, three-dimensional structure of related 4,5,6,7-tetrahydro analogs (e.g., CAS 1782861-35-1) . While both scaffolds are explored in drug discovery, the aromatic nature of the target compound provides a distinct molecular shape, electron density profile, and potential for π-stacking interactions. Furthermore, patent literature identifies the 5-methyl group as a key feature for potent antiproliferative and differentiation-inducing activity, a phenotype not reported for the unsubstituted or tetrahydro analogs [1]. This suggests that the combination of an aromatic core with a C5 methyl group creates a unique and biologically validated pharmacophore for targeting cell proliferation and differentiation pathways.

Structure-Activity Relationship (SAR) Drug Discovery Medicinal Chemistry

5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: Validated Applications


Lead Optimization for Differentiation-Inducing Agents

This compound is a strategic starting point for medicinal chemists aiming to develop novel anticancer agents that act through the induction of cell differentiation rather than direct cytotoxicity. The patent-supported evidence for its activity in arresting proliferation and inducing monocytic differentiation [1] provides a strong, literature-backed rationale for its use in SAR studies. Researchers can utilize the C2 carboxylic acid handle to synthesize amide or ester derivatives, exploring how modifications impact the potency and selectivity of the differentiation phenotype against various cancer cell lines.

Chemical Biology: Probing Differentiation Pathways

Given its reported phenotypic activity in driving monocyte differentiation [1], this scaffold serves as a valuable tool compound in chemical biology. It can be used to probe the molecular mechanisms governing lineage commitment and differentiation of hematopoietic or other undifferentiated cell types. By comparing its effects to those of structurally related, yet mechanistically distinct, pyrazolo[1,5-a]pyridine analogs (e.g., 3-carboxylic acid kinase inhibitors [2]), researchers can deconvolute complex signaling networks and validate new therapeutic targets in differentiation therapy.

Building Block for Diverse Pyrazolo[1,5-a]pyridine Libraries

The 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid core is an ideal building block for creating diverse compound libraries. Its commercially available high purity (≥95-98%) ensures reliable results in parallel synthesis. The C2 carboxylic acid is a well-precedented functional group for amide bond formation, esterification, and reduction to the alcohol, allowing for rapid expansion of chemical space. Its more lipophilic character (clogP 1.81) compared to the unsubstituted core (LogP 1.04) makes it particularly suitable for designing libraries with improved cell permeability for phenotypic screening campaigns.

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